

Paxillin Staining in Paraffin-Embedded Tissues: Application Notes and Protocols

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Compound of Interest

Compound Name: Paxillin

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These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of **paxillin** in formalin-fixed, paraffin-embedded (FFPE) tissue sections. **Paxillin**, a key focal adhesion adapter protein, plays a crucial role in cell-matrix interactions, cell migration, and signal transduction.[1][2][3] Its expression and phosphorylation status are of significant interest in various research fields, including cancer biology and tissue remodeling.[3] This document outlines the necessary reagents, equipment, and step-by-step procedures to achieve optimal and reproducible **paxillin** staining.

I. Introduction to Paxillin

Paxillin is a 68 kDa protein that localizes to focal adhesions, the sites where cells adhere to the extracellular matrix (ECM).[4] It functions as a scaffold, recruiting a multitude of signaling and structural proteins to these adhesion sites.[3] The binding of cells to the ECM through integrin receptors initiates the clustering of integrins and the subsequent recruitment of proteins like **paxillin**. [4] The phosphorylation of **paxillin** on tyrosine and serine residues is a critical regulatory mechanism, influencing its interactions with other proteins and its role in downstream signaling pathways, such as the MAPK and JNK pathways.[3][4]

II. Experimental Protocols

This section details the complete workflow for **paxillin** IHC staining in FFPE tissue sections, from deparaffinization to visualization.

A. Reagents and Materials

- Primary antibodies against **paxillin** (see Table 1 for examples)
- Biotinylated secondary antibody
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- 3,3'-Diaminobenzidine (DAB) substrate kit
- Hematoxylin counterstain
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or distilled water
- Phosphate-buffered saline (PBS)
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
- Blocking solution (e.g., 1% horse serum in PBS)
- Mounting medium
- Glass slides
- Coverslips
- Microwave, pressure cooker, or water bath for antigen retrieval
- Light microscope

B. Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 10 minutes each.[\[5\]](#)

- Immerse slides in two changes of 100% ethanol for 10 minutes each.[5]
- Immerse slides in 95% ethanol for 5 minutes.[5]
- Immerse slides in 70% ethanol for 5 minutes.[5]
- Rinse slides in deionized water.[5]
- Antigen Retrieval:
 - This step is crucial for unmasking epitopes that have been cross-linked by formalin fixation.[6][7] Heat-Induced Epitope Retrieval (HIER) is the most common method.[6][7]
 - Immerse slides in a staining dish containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[8]
 - Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[8]
 - Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[8]
 - Rinse slides with PBS.
- Blocking Endogenous Peroxidase:
 - To prevent non-specific background staining, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[9]
 - Rinse slides with PBS.
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking solution (e.g., 1% horse serum in PBS) for 30 minutes at room temperature to minimize non-specific antibody binding.[5]
- Primary Antibody Incubation:
 - Dilute the primary **paxillin** antibody to its optimal concentration in a suitable antibody diluent (refer to Table 1).

- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[5\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with PBS.
 - Incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Rinse slides with PBS.
- Detection:
 - Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Rinse slides with PBS.
 - Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.[\[8\]](#)
 - Rinse slides with deionized water to stop the reaction.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
 - Rinse with water.
 - "Blue" the sections in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).[\[9\]](#)
 - Clear in xylene.[\[9\]](#)
 - Mount with a permanent mounting medium and a coverslip.[\[9\]](#)

III. Data Presentation

Table 1: Example Primary Antibodies for Paxillin IHC-P

Antibody Name/Clone	Host/Isotype	Dilution Range	Antigen Retrieval	Manufacturer	Catalog #
Paxillin Polyclonal	Rabbit / IgG	1:250	Not specified	Thermo Fisher Scientific	IHC-00436
Paxillin Polyclonal	Rabbit / IgG	1:100 - 1:1,000	Not specified	Thermo Fisher Scientific	PA5-34910
Paxillin [E228]	Rabbit / IgG	1:50	Tris/EDTA buffer, pH 9.0	Abcam	ab32115
Paxillin (GT7612)	Mouse / IgG1	1:100 - 1:1,000	Citrate buffer, pH 6.0	Thermo Fisher Scientific	MA5-31562
Paxillin	Mouse / IgG	1:200	Tris-EDTA buffer, pH 9.0	Proteintech	10029-1-Ig

Table 2: Staining Interpretation and Quantification

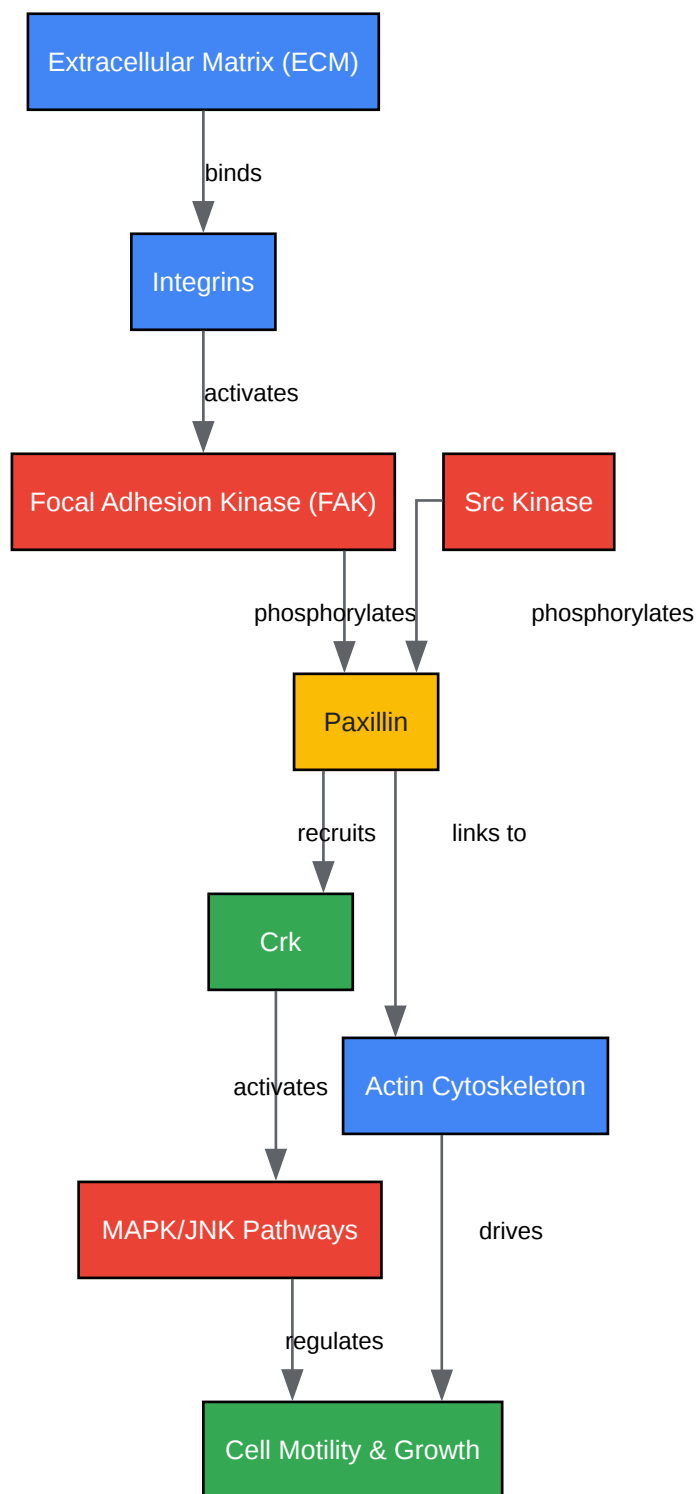
A semi-quantitative scoring method can be employed to evaluate **paxillin** expression levels.

Score	Staining Intensity	Percentage of Positive Cells
0	No staining	0%
1	Weak	<25%
2	Moderate	25-50%
3	Strong	50-75%
4	Very Strong	>75%

An overall score can be calculated by summing the intensity and percentage scores.[10]

IV. Mandatory Visualizations

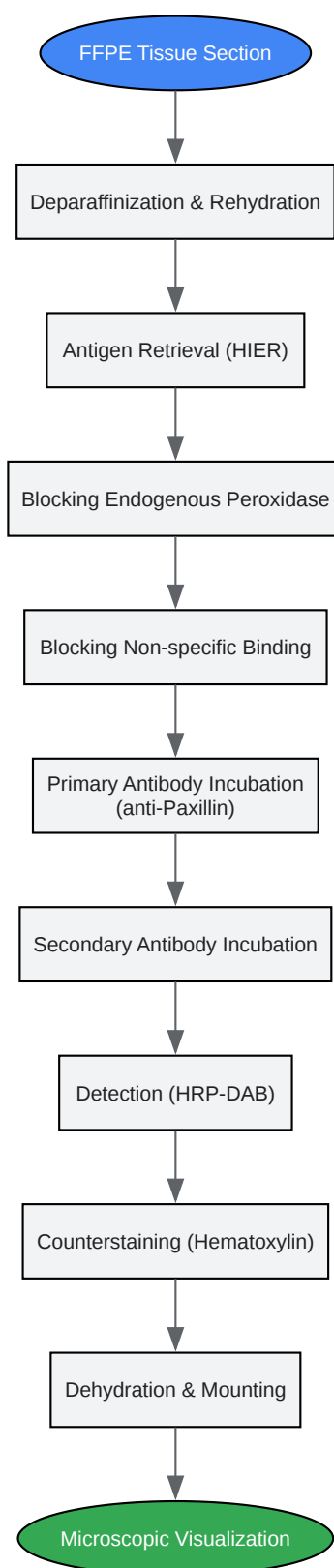
Paxillin Signaling Pathway



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Caption: **Paxillin** signaling pathway initiated by ECM binding.

Experimental Workflow for Paxillin IHC



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